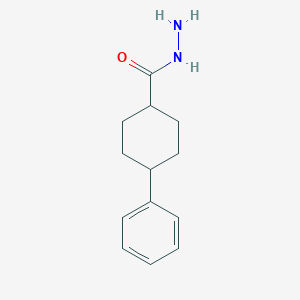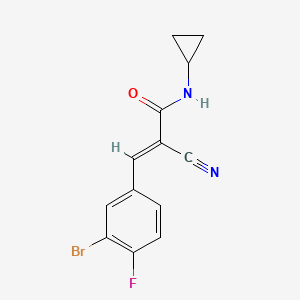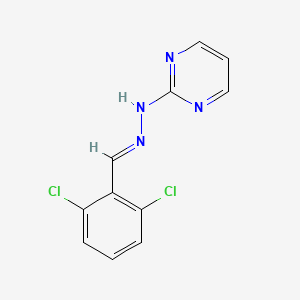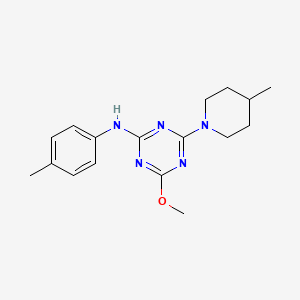![molecular formula C17H19ClN2O3 B5732308 N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5732308.png)
N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea (CDEU) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDEU is a urea derivative that has been synthesized through a multi-step process, and its unique chemical structure has led to its use in various biochemical and physiological studies. In
Mecanismo De Acción
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that is essential for cell division, and its inhibition can lead to cell cycle arrest and apoptosis. This compound has also been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-angiogenic activities. This compound has also been found to exhibit potent antioxidant activity, which is essential for the prevention of oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea for lab experiments is its potent anti-tumor activity, which makes it an ideal compound for the study of cancer. Additionally, this compound has a relatively simple synthesis process, which makes it easily accessible for researchers. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea, including the study of its potential applications in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of novel this compound derivatives with improved solubility and potency is an area of active research. The exploration of the mechanism of action of this compound and its potential interactions with other compounds is also an area of interest for future research.
Conclusion
In conclusion, this compound is a urea derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound involves several steps, and its unique chemical structure has led to its use in various biochemical and physiological studies. This compound has been extensively used in scientific research, primarily in the study of cancer, and has been found to exhibit various biochemical and physiological effects. While this compound has several advantages for lab experiments, it also has some limitations. However, the potential applications of this compound in the treatment of various diseases and the development of novel derivatives make it an area of active research.
Métodos De Síntesis
The synthesis of N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea involves several steps, including the reaction of 4-chlorobenzylamine with 3,4-dimethoxyphenyl isocyanate to form 4-chloro-N-(3,4-dimethoxyphenyl)benzylamine. This intermediate compound is then reacted with phosgene to form the corresponding carbamoyl chloride, which is further reacted with ethylene diamine to produce this compound. The overall yield of the synthesis process is approximately 50%, and the purity of the final product can be achieved through recrystallization.
Aplicaciones Científicas De Investigación
N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea has been extensively used in scientific research due to its potential applications in various fields. One of the primary research areas where this compound has been utilized is in the study of cancer. This compound has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the prevention of cancer.
Propiedades
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-22-15-8-7-14(11-16(15)23-2)20-17(21)19-10-9-12-3-5-13(18)6-4-12/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKWYQYOSFSKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCCC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797636 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline](/img/structure/B5732236.png)
![N'-[(4-fluorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5732243.png)



![N-({2-methyl-1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5732262.png)

![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5732274.png)

![6-ethyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5732284.png)
![5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5732290.png)
![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5732293.png)
![ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5732313.png)